molecular formula C11H10FNS B8346652 2-(1-(4-Fluorophenyl)ethyl)thiazole

2-(1-(4-Fluorophenyl)ethyl)thiazole

Cat. No.: B8346652
M. Wt: 207.27 g/mol
InChI Key: VCUBVWMABPUCGA-UHFFFAOYSA-N
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Description

2-(1-(4-Fluorophenyl)ethyl)thiazole is a fluorinated thiazole derivative characterized by a thiazole ring substituted with a 4-fluorophenyl ethyl group.

Properties

Molecular Formula

C11H10FNS

Molecular Weight

207.27 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)ethyl]-1,3-thiazole

InChI

InChI=1S/C11H10FNS/c1-8(11-13-6-7-14-11)9-2-4-10(12)5-3-9/h2-8H,1H3

InChI Key

VCUBVWMABPUCGA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)C2=NC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiazole Derivatives

Key analogs with structural similarities include:

Compound Name Substituent(s) on Thiazole Key Properties/Findings Reference
9b () 4-Fluorophenyl Exhibited moderate α-glucosidase inhibition (IC₅₀ = 32.7 µM) and distinct NMR shifts (δ 7.2–8.1 ppm for aromatic H) .
9c () 4-Bromophenyl Higher inhibitory activity (IC₅₀ = 28.4 µM) compared to 9b, attributed to bromine’s electron-withdrawing effects .
4 and 5 () 4-Chlorophenyl/4-Fluorophenyl Isostructural crystals with similar conformations; fluorinated analog (5) showed tighter molecular packing due to smaller F atom .
Pruvanserin Hydrochloride () 4-Fluorophenethyl-piperazine Demonstrated CNS activity (insomnia, depression); fluorine enhanced metabolic stability and receptor binding .

Key Observations :

  • Halogen Substitution : Bromine (9c) and chlorine (4) increase steric bulk and electron-withdrawing effects compared to fluorine, altering enzyme inhibition and crystallinity .
  • Fluorine’s Role : Fluorine improves metabolic stability and enhances intermolecular interactions (e.g., C–F···H hydrogen bonds) in crystal packing .
  • Biological Activity : Fluorophenyl-substituted thiazoles (e.g., 9b) show moderate enzyme inhibition, while brominated analogs (9c) exhibit higher potency due to increased lipophilicity .
Pharmacokinetic and Physicochemical Properties
  • Solubility: Fluorinated compounds (e.g., 9b, Pruvanserin) generally exhibit lower aqueous solubility than non-halogenated analogs due to increased hydrophobicity .
  • Melting Points : Fluorophenyl derivatives (e.g., 9b: mp 168–170°C) have higher melting points than methyl-substituted analogs (9d: mp 142–144°C), reflecting stronger intermolecular forces .
  • Spectral Data :
    • ¹H NMR : Fluorophenyl protons in 9b resonate at δ 7.2–8.1 ppm, distinct from methylphenyl analogs (δ 6.9–7.8 ppm) due to fluorine’s electronegativity .
    • IR : C–F stretching vibrations appear at 1220–1250 cm⁻¹, aiding structural confirmation .

Structural and Functional Insights from Molecular Docking

  • 9c (4-Bromophenyl) : Docked into α-glucosidase’s active site with a binding energy of −9.2 kcal/mol, forming halogen bonds with Arg-439 .
  • Pruvanserin : The 4-fluorophenethyl group interacts with serotonin receptors via hydrophobic pockets, while the fluorine atom stabilizes the binding conformation .

Preparation Methods

Thioamide and α-Bromoketone Condensation

The Hantzsch method remains the most widely employed route for thiazole synthesis. For 2-(1-(4-fluorophenyl)ethyl)thiazole, this involves cyclocondensation of a thioamide bearing the 1-(4-fluorophenyl)ethyl group with an α-bromoketone.

Reaction Scheme :

Thioamide (R-C(S)NH2) + α-Bromoketone (BrCH2COR’)EtOH, refluxThis compound\text{Thioamide (R-C(S)NH}2\text{) + α-Bromoketone (BrCH}2\text{COR')} \xrightarrow{\text{EtOH, reflux}} \text{this compound}

Key Findings :

  • Source : Modified Hantzsch conditions using α-oxothioamides (e.g., 2-oxo-2-(4-fluorophenyl)ethanethioamide) and α-bromoketones (e.g., bromoacetaldehyde) in DMF at 80°C yielded thiazoles with 85–93% efficiency.

  • Source : Thiosemicarbazones derived from 4-fluorophenylacetone reacted with 2-bromo-4-fluoroacetophenone under refluxing ethanol, achieving 70–80% yields.

Optimization Insights :

  • Solvent choice (DMF > acetone > MeCN) significantly impacts cyclization efficiency.

  • Base-free conditions favor thiazole formation over thioether byproducts.

Suzuki-Miyaura Cross-Coupling

Post-Functionalization of Thiazole Intermediates

Suzuki coupling enables late-stage introduction of the 4-fluorophenyl group into pre-formed thiazole scaffolds.

Reaction Scheme :

2-Bromothiazole + 1-(4-Fluorophenyl)ethylboronic AcidPd(PPh3)4,Na2CO3,dioxaneTarget Compound\text{2-Bromothiazole + 1-(4-Fluorophenyl)ethylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3, \text{dioxane}} \text{Target Compound}

Key Findings :

  • Source : Palladium-catalyzed coupling of 2-thiazole bromides with (3-adamant-1-yl-4-fluorophenyl)boronic acid achieved 75–90% yields, suggesting adaptability for fluorophenyl ethyl groups.

  • Limitations include the need for air-free conditions and specialized catalysts.

Cyclization of Thiourea Derivatives

Thiourea-α-Bromoketone Cyclocondensation

Thioureas substituted with the 1-(4-fluorophenyl)ethyl group undergo cyclization with α-bromoketones to form thiazoles.

Reaction Scheme :

N-(1-(4-Fluorophenyl)ethyl)thiourea + BrCH2COCH3NaOH, H2OThis compound\text{N-(1-(4-Fluorophenyl)ethyl)thiourea + BrCH}2\text{COCH}3 \xrightarrow{\text{NaOH, H}_2\text{O}} \text{this compound}

Key Findings :

  • Source : 2,4-Disubstituted thiazoles synthesized via this method showed 60–78% yields, with electron-withdrawing groups enhancing cyclization rates.

  • Aqueous alkaline conditions minimize side reactions compared to organic solvents.

Alternative Synthetic Approaches

Propargyl Alcohol-Thioamide Cyclization

Source : Thioamides react with propargyl alcohols (e.g., 1-(4-fluorophenyl)prop-2-yn-1-ol) in the presence of Ca(OTf)2_2, forming thiazoles via alkyne activation. Yields reached 88% under solvent-free conditions at 120°C.

Oxidative Coupling

Source : A patent method involved multi-step oxidation and coupling, starting from 4-methylthioacetophenone and methyl 4-fluorobenzoate. While avoiding azide reagents, this approach required 5–6 steps with a 25% overall yield.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Hantzsch CondensationDMF, 80°C, 2–6 h70–93%High efficiency, scalableRequires specialized thioamides
Suzuki CouplingPd catalyst, dioxane60–75%Late-stage functionalizationSensitive to air, costly catalysts
Thiourea CyclizationAqueous NaOH, reflux60–78%Mild conditionsLimited substrate scope
Propargyl Alcohol RouteSolvent-free, 120°C80–88%Rapid, high atom economyRequires high temperatures

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